

Commercial Availability and Applications of High-Purity Propynol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Propynol, also known as propargyl alcohol (HC=CCH2OH), is the simplest stable alcohol containing an alkyne functional group. Its unique trifunctionality, arising from the hydroxyl group, the carbon-carbon triple bond, and the acidic acetylenic proton, makes it a highly versatile and valuable building block in organic synthesis. For researchers, scientists, and drug development professionals, access to high-purity **propynol** is critical for the successful synthesis of complex molecules, ranging from pharmaceutical intermediates to advanced materials. This technical guide provides an in-depth overview of the commercial availability of high-purity **propynol**, its key applications in drug development, and detailed experimental protocols for its analysis and use.

Commercial Availability of High-Purity Propynol

High-purity **propynol** is commercially available from a variety of chemical suppliers, catering to different scales of research and manufacturing. Purity levels typically range from 98% to over 99.9%, with prices varying accordingly. The choice of supplier and purity grade will depend on the specific requirements of the application, with more sensitive reactions, such as those in pharmaceutical synthesis, demanding higher purity to avoid side reactions and ensure product integrity.



Below is a summary of commercially available high-purity **propynol** from various suppliers. Please note that pricing is subject to change and may vary based on quantity and location.

Supplier	Purity (%)	Available Quantities	Price (USD/kg, approximate)
Sigma-Aldrich	≥99	5g, 25g, 100g, 500g, 1kg	Request Quote
Thermo Fisher Scientific	99	100mL, 500mL, 2.5L	Request Quote
TCI America	>98.0	25mL, 100mL, 500mL	Request Quote
Alfa Aesar	99%	100g, 500g, 2.5kg	Request Quote
Oakwood Chemical	98%	25g, 100g, 500g, 2.5kg	Request Quote
VWR	99%	100g, 500g	Request Quote
Ataman Kimya	98%	Inquire	Inquire
CDH Fine Chemical	Inquire	500ml, 2.5lit, 25lit	Inquire

Applications in Drug Development and Organic Synthesis

The unique chemical properties of **propynol** make it an invaluable reagent in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.

- Synthesis of Heterocycles: The alkyne functionality of propynol is a key precursor for the synthesis of various heterocyclic rings, which are prevalent scaffolds in many drug molecules.
- Click Chemistry: As a terminal alkyne, **propynol** is a versatile partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of molecules in drug discovery and development.



- Introduction of the Propargyl Group: The propargyl moiety is a common structural motif in many biologically active compounds. **Propynol** serves as a primary source for introducing this group into target molecules.
- Synthesis of Chiral Alcohols and Amines: Enantiomerically pure propargylic alcohols and amines are crucial intermediates in the synthesis of chiral drugs. Biocatalytic methods using alcohol dehydrogenases can be employed for the synthesis of enantiopure propargylic alcohols from racemic mixtures.[1][2]

Experimental Protocols Purity Determination by Gas Chromatography-Flame Ionization Detector (GC-FID)

Objective: To determine the purity of a **propynol** sample using GC-FID.

Materials:

- Propynol sample
- High-purity solvent for dilution (e.g., acetone or dichloromethane, GC grade)
- Gas chromatograph equipped with a Flame Ionization Detector (FID)
- Capillary column suitable for polar analytes (e.g., DB-WAX or similar)
- Microsyringe

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the **propynol** sample by accurately weighing approximately
 100 mg of **propynol** and dissolving it in 10 mL of the chosen solvent in a volumetric flask.
 - Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 200 μg/mL.



- Prepare a sample for analysis by diluting the original propynol sample to fall within the calibration range.
- GC-FID Conditions (Example):
 - Column: DB-WAX (30 m x 0.25 mm ID, 0.25 μm film thickness)
 - Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold at 200 °C for 5 minutes
 - Injection Volume: 1 μL
 - Split Ratio: 50:1
- Analysis:
 - Inject the calibration standards to generate a calibration curve of peak area versus concentration.
 - Inject the prepared sample solution.
 - Identify the propynol peak based on its retention time.
 - Calculate the concentration of **propynol** in the sample using the calibration curve.
 - Determine the purity by comparing the peak area of propynol to the total area of all peaks in the chromatogram (assuming all components have a similar response factor). For higher accuracy, a relative response factor for known impurities should be determined.



Synthesis of a Pharmaceutical Intermediate: Diethyl α -propargyl- α -acetamidomalonate

Objective: To synthesize diethyl α -propargyl- α -acetamidomalonate, a versatile intermediate for the preparation of α -amino acids, using propargyl alcohol as a precursor. This protocol is adapted from a published procedure.

Materials:

- · Propargyl alcohol
- · Tosyl chloride
- Sodium hydroxide (NaOH) pellets
- Diethyl ether
- Diethyl 2-acetamidomalonate
- Potassium tert-butoxide
- Dioxane

Methodology:

Step 1: Synthesis of Propargyl Tosylate

- In a 2 L round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine 58 mL (1.0 mol) of propargyl alcohol, 250 g (1.30 mol) of tosyl chloride, and 1000 mL of diethyl ether.
- Cool the reaction mixture in an ice bath.
- Add 200 g (5.00 mol) of NaOH pellets to the solution in 6 portions at 0 °C under vigorous stirring.
- Allow the resulting mixture to stir overnight at room temperature.



- Pour the suspension into cold water and extract the aqueous layer with diethyl ether (2 x 250 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain propargyl tosylate.

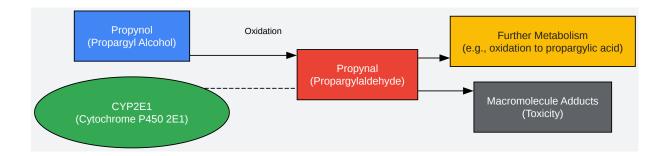
Step 2: Synthesis of Diethyl α -propargyl- α -acetamidomalonate

- To a solution of 105 g (0.483 mol) of diethyl 2-acetamidomalonate in 1.35 L of dioxane, add a slurry of 61 g (0.54 mol) of potassium tert-butoxide in 550 mL of dioxane dropwise via cannula over 2 hours while stirring with a mechanical stirrer at room temperature.
- Heat the resulting suspension to 50 °C and stir for an additional 2 hours.
- Add a solution of propargyl tosylate (83 mL, 0.49 mol) in 150 mL of dioxane dropwise at 50
 °C over 1 hour.
- Bring the resulting mixture to reflux and maintain for overnight.
- After cooling, the reaction mixture can be worked up by standard procedures (e.g., filtration, extraction, and purification by chromatography) to yield the desired product.

Mandatory Visualizations Metabolic Pathway of Propynol

Propynol is primarily metabolized in the liver. The main pathway involves its oxidation by the cytochrome P450 enzyme CYP2E1 to form the highly reactive aldehyde, propynal (also known as propargylaldehyde).[3] Propynal can then be further metabolized or can interact with cellular macromolecules, contributing to the observed toxicity of **propynol**.





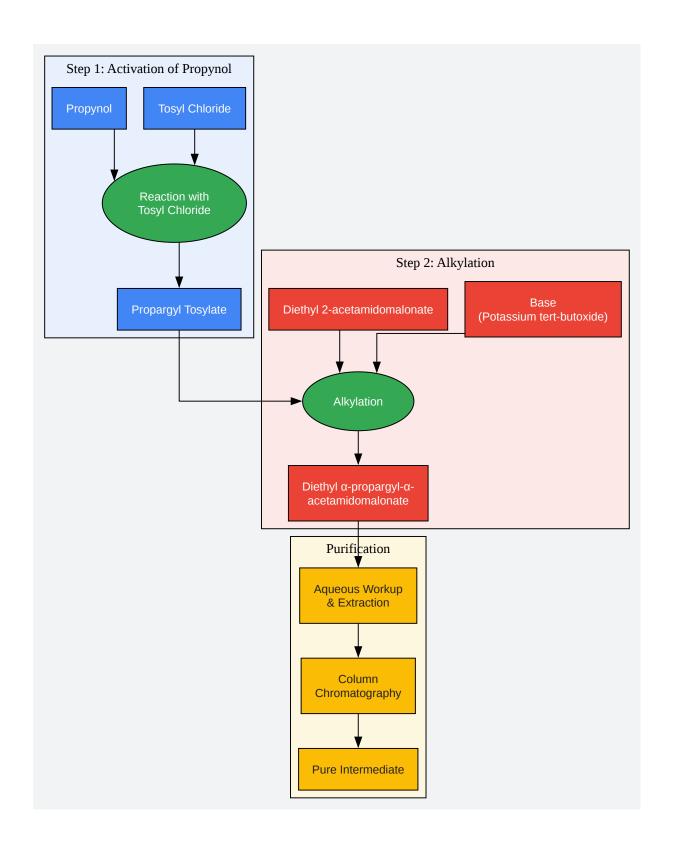
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Caption: Metabolic activation of **propynol** to the reactive intermediate, propynal.

Experimental Workflow for the Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using **propynol**, as exemplified by the synthesis of diethyl α -propargyl- α -acetamidomalonate.





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Caption: A generalized workflow for the synthesis of a pharmaceutical intermediate from **propynol**.

Conclusion

High-purity **propynol** is a readily available and indispensable tool for chemical researchers and drug development professionals. Its unique reactivity allows for the construction of complex molecular architectures and the introduction of the valuable propargyl functional group. A thorough understanding of its commercial availability, proper handling, and diverse applications is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials. The provided experimental protocols and workflow diagrams serve as a starting point for the practical application of this versatile building block in a laboratory setting.

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- To cite this document: BenchChem. [Commercial Availability and Applications of High-Purity Propynol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8291554#commercial-availability-of-high-purity-propynol]

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